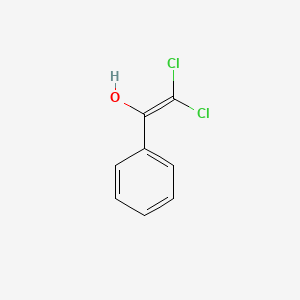![molecular formula C16H17N3O3S B14225356 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate CAS No. 820216-43-1](/img/structure/B14225356.png)
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate, often involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of o-nitrostyrenes and aqueous titanium(III) chloride solution at ambient temperature to give indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
化学反応の分析
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or isatins.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce amino-substituted indoles .
科学的研究の応用
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate is unique due to its specific structure, which combines an indole ring with a pyridine-3-sulfonate group. This unique combination may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
特性
CAS番号 |
820216-43-1 |
|---|---|
分子式 |
C16H17N3O3S |
分子量 |
331.4 g/mol |
IUPAC名 |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] pyridine-3-sulfonate |
InChI |
InChI=1S/C16H17N3O3S/c1-11(17)8-12-9-19-16-14(12)5-2-6-15(16)22-23(20,21)13-4-3-7-18-10-13/h2-7,9-11,19H,8,17H2,1H3/t11-/m1/s1 |
InChIキー |
BXDGYFABVYIVAD-LLVKDONJSA-N |
異性体SMILES |
C[C@H](CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CN=CC=C3)N |
正規SMILES |
CC(CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CN=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


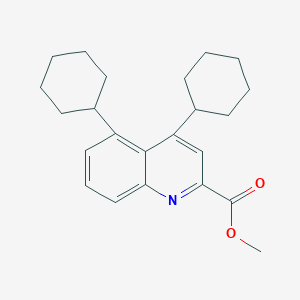
![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
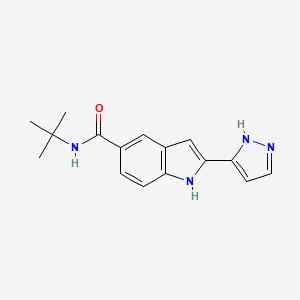
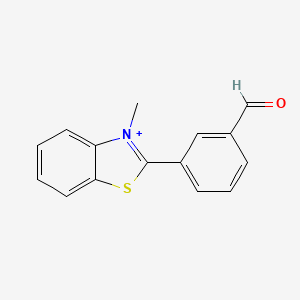


![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)

![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
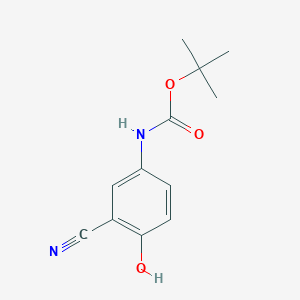
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
